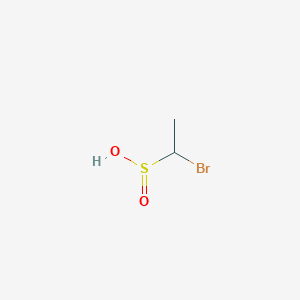![molecular formula C16H28N2O4 B14483044 N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine CAS No. 64325-15-1](/img/structure/B14483044.png)
N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine is a synthetic compound that belongs to the class of amino acid derivatives It features a leucine moiety linked to a hexanoyl chain, which is further modified with a 2-methylacryloyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of L-leucine are protected using suitable protecting groups to prevent unwanted side reactions.
Formation of Hexanoyl Intermediate: The hexanoyl chain is introduced through an acylation reaction, often using hexanoyl chloride in the presence of a base such as triethylamine.
Introduction of 2-Methylacryloyl Group: The 2-methylacryloyl group is added via a Michael addition reaction, where the hexanoyl intermediate reacts with 2-methylacryloyl chloride.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of automated synthesizers can enhance yield and efficiency.
化学反应分析
Types of Reactions
N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound can be employed in studies of protein-ligand interactions and enzyme kinetics.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
N-acetyl-L-leucine: A modified amino acid with similar structural features but different functional groups.
N-methyl-L-leucine: Another derivative of leucine with a methyl group substitution.
Uniqueness
N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine is unique due to its combination of a hexanoyl chain and a 2-methylacryloyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
64325-15-1 |
|---|---|
分子式 |
C16H28N2O4 |
分子量 |
312.40 g/mol |
IUPAC 名称 |
(2S)-4-methyl-2-[6-(2-methylprop-2-enoylamino)hexanoylamino]pentanoic acid |
InChI |
InChI=1S/C16H28N2O4/c1-11(2)10-13(16(21)22)18-14(19)8-6-5-7-9-17-15(20)12(3)4/h11,13H,3,5-10H2,1-2,4H3,(H,17,20)(H,18,19)(H,21,22)/t13-/m0/s1 |
InChI 键 |
OCQTTZPVTHKKRL-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CCCCCNC(=O)C(=C)C |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)CCCCCNC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



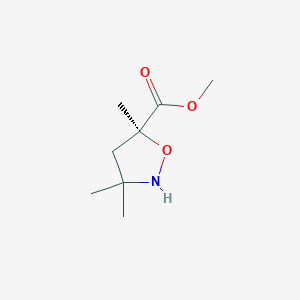

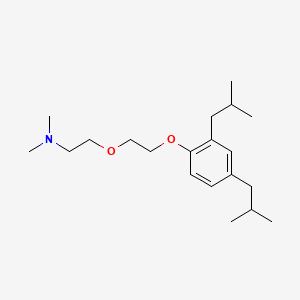
![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)
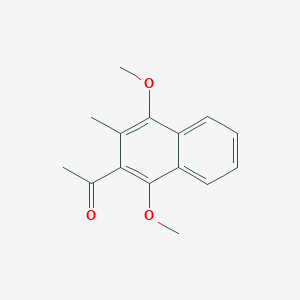
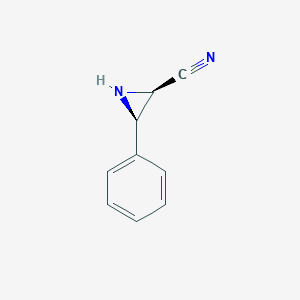
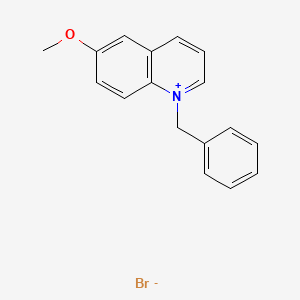

![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
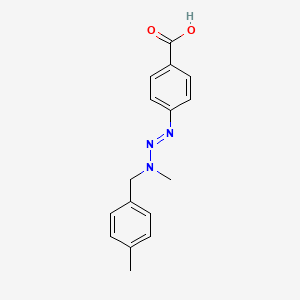
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
